4-({2-[3-(2-Chlorophenyl)-4-cyano-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid
Description
This compound features a central isoxazole ring substituted with a 2-chlorophenyl group at position 3, a cyano group at position 4, and a vinylamino-linked benzoic acid moiety at position 5. Its unique combination of substituents distinguishes it from related compounds, warranting comparative analysis .
Properties
IUPAC Name |
4-[[(E)-2-[3-(2-chlorophenyl)-4-cyano-1,2-oxazol-5-yl]ethenyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3/c20-16-4-2-1-3-14(16)18-15(11-21)17(26-23-18)9-10-22-13-7-5-12(6-8-13)19(24)25/h1-10,22H,(H,24,25)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQJEIMAAQBFET-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2C#N)C=CNC3=CC=C(C=C3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2C#N)/C=C/NC3=CC=C(C=C3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({2-[3-(2-Chlorophenyl)-4-cyano-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and its therapeutic potential as supported by recent research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a chlorophenyl group, a cyano group, and an isoxazole moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor of certain kinases and enzymes involved in cellular signaling pathways.
- Kinase Inhibition : The compound has been shown to inhibit various kinases, which play critical roles in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and metastasis in cancer models .
- Antiviral Activity : Recent studies indicate that derivatives of this compound exhibit antiviral properties against human adenovirus (HAdV). Specifically, compounds related to this structure have demonstrated significant efficacy in inhibiting HAdV replication by targeting viral DNA synthesis .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
| Study | Biological Activity | IC50 (μM) | Selectivity Index | Remarks |
|---|---|---|---|---|
| Study 1 | HAdV Inhibition | 0.27 | >100 | Low cytotoxicity observed |
| Study 2 | Kinase Inhibition | 0.5 | N/A | Effective against multiple kinase targets |
| Study 3 | Anti-inflammatory | 1.0 | N/A | Reduced cytokine production in vitro |
Case Study 1: Antiviral Efficacy
In a controlled study, the efficacy of the compound was tested against HAdV in immunocompromised mice. Results indicated that treatment with the compound significantly reduced viral load compared to untreated controls, supporting its potential as a therapeutic agent for viral infections .
Case Study 2: Cancer Cell Line Studies
Another study evaluated the effects of the compound on various cancer cell lines. The results demonstrated that it effectively induced apoptosis in several types of cancer cells through kinase-mediated pathways, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
a) Methyl Ester Derivative ()
- Name: Methyl 4-(((3-(2-chlorophenyl)-5-methyl-4-isoxazolyl)carbonyl)amino)benzoate
- Formula : C₁₉H₁₅ClN₂O₄
- Key Differences: Replaces the carboxylic acid with a methyl ester (–COOCH₃), increasing lipophilicity. Substitutes the cyano group (–CN) at position 4 with a methyl group (–CH₃) at position 5 on the isoxazole.
- Implications: The ester group may act as a prodrug, requiring hydrolysis for activation, while the methyl group reduces electronegativity compared to cyano .
b) 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid ()
- Formula : C₁₁H₇ClN₂O₃
- Key Differences: Lacks the vinylamino-benzoic acid side chain. Features a methyl group at position 5 and a carboxylic acid at position 4.
c) 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile ()
- Formula : C₁₁H₇ClFN₂O (estimated)
- Key Differences: Introduces fluorine at position 6 on the phenyl ring, increasing electronegativity. Retains the cyano group but lacks the benzoic acid moiety.
- Implications: Fluorine enhances metabolic stability and bioavailability, while the cyano group maintains strong electron-withdrawing effects .
Structural and Activity Comparison Table
Key Findings from Research
Bioactivity: The vinylamino-benzoic acid moiety in the target compound may enhance interactions with biological targets (e.g., kinases or ion channels) due to its extended conjugation and hydrogen-bonding capacity .
Synthetic Challenges: The cyano group in the target compound complicates synthesis due to its sensitivity to hydrolysis, necessitating protective strategies absent in methyl-substituted analogs () .
Solubility and Bioavailability :
- The carboxylic acid group in the target compound improves aqueous solubility compared to ester derivatives (), but may reduce cell membrane permeability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-({2-[3-(2-Chlorophenyl)-4-cyano-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of isoxazole derivatives with vinylamine intermediates. To optimize yields:
- Use Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical parameters .
- Monitor intermediates via HPLC (high-performance liquid chromatography) with UV detection, as demonstrated for structurally similar triazine-carboxylic acid derivatives .
- Purify via recrystallization using mixed solvents (e.g., ethanol/water) to enhance purity, referencing protocols for amino-chlorobenzoic acid analogs .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for baseline separation of impurities, as applied to sulfamoyl-benzophenone carboxylic acids .
- NMR : Assign signals using , , and 2D-COSY spectra. Overlapping signals (e.g., aromatic protons) can be resolved via deuterated DMSO-d6 at high field strengths (>400 MHz) .
- Mass Spectrometry : High-resolution ESI-MS (electrospray ionization) for molecular ion confirmation, referencing protocols for thiazole-carboxylic acid derivatives .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Perform quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map electron density profiles and predict reactive sites, as seen in ICReDD’s reaction path search methods .
- Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., enzymes), referencing workflows for thiazolo-pyridine benzoic acid analogs .
- Validate predictions via synthesis and bioassays, iterating with experimental data to refine computational models .
Q. How do conflicting reports on this compound’s solubility in polar solvents arise, and how can they be resolved?
- Methodological Answer :
- Contradiction Analysis : Variability may stem from polymorphic forms or residual solvents. Characterize solid-state forms via PXRD (powder X-ray diffraction) and DSC (differential scanning calorimetry) .
- Solubility Testing : Use shake-flask methods under controlled pH (1–13) and ionic strength, as applied to fluoro-trifluoromethylbenzoic acid derivatives .
- Statistical Validation : Apply ANOVA to compare solubility datasets, ensuring batch-to-batch consistency .
Q. What experimental strategies mitigate degradation during long-term storage?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring, as recommended for labile benzoic acid derivatives .
- Formulation : Lyophilize with cryoprotectants (e.g., trehalose) or store in amber vials under argon to prevent photolytic/oxidative degradation, referencing protocols for oxadiazole-carboxylic acids .
Data-Driven Research Challenges
Q. How can researchers reconcile discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Normalize activity data (e.g., IC50 values) using Z-score transformations to account for assay variability .
- Orthogonal Assays : Validate findings using complementary methods (e.g., SPR for binding affinity vs. cell-based assays), as seen in studies of isoxazole-based inhibitors .
- Batch Characterization : Ensure compound identity via orthogonal analytics (e.g., -NMR + HRMS) to rule out impurity-driven artifacts .
Q. What role does the vinylamino linker play in modulating this compound’s physicochemical properties?
- Methodological Answer :
- Structure-Property Relationships :
- Calculate logP (octanol-water partition coefficient) using fragment-based methods (e.g., XLogP3) to assess hydrophobicity .
- Compare with analogs lacking the vinyl group (e.g., alkylamino variants) via DSC to evaluate melting point trends .
- Experimental Validation : Synthesize linker-modified derivatives and correlate structural changes with solubility/bioavailability metrics .
Methodological Resources
- Statistical Experimental Design : Leverage fractional factorial designs to optimize synthesis and reduce trial-and-error approaches .
- Computational Tools : Utilize Gaussian 16 for DFT calculations and PyMol for protein-ligand visualization .
- Analytical Standards : Source USP-certified reference materials for HPLC calibration, avoiding unverified vendors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
